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Dineopentyl phthalate - 2553-24-4

Dineopentyl phthalate

Catalog Number: EVT-14880137
CAS Number: 2553-24-4
Molecular Formula: C18H26O4
Molecular Weight: 306.4 g/mol
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Product Introduction

Overview

Dineopentyl phthalate is a chemical compound classified as a phthalate ester. It is primarily used as a plasticizer, which enhances the flexibility and durability of plastics. Phthalates, including dineopentyl phthalate, are commonly utilized in various applications ranging from consumer products to industrial materials. The compound is derived from phthalic acid and is characterized by its ability to improve the physical properties of polymers.

Source and Classification

Dineopentyl phthalate is synthesized from the esterification of phthalic acid with neopentanol. It falls under the category of phthalate esters, which are organic compounds formed by the reaction of phthalic acid with alcohols. Phthalates are widely recognized for their use in polyvinyl chloride (PVC) plastics and other polymeric materials, where they serve to increase flexibility and resilience.

Synthesis Analysis

Methods

The synthesis of dineopentyl phthalate typically involves the following steps:

  1. Esterification Reaction: Phthalic anhydride or phthalic acid reacts with neopentanol in the presence of an acid catalyst (such as sulfuric acid) to form dineopentyl phthalate.
  2. Purification: The crude product is purified through distillation or recrystallization to remove unreacted starting materials and by-products.

Technical Details

The reaction can be represented as follows:

Phthalic Acid+NeopentanolAcid CatalystDineopentyl Phthalate+Water\text{Phthalic Acid}+\text{Neopentanol}\xrightarrow{\text{Acid Catalyst}}\text{Dineopentyl Phthalate}+\text{Water}

This process generally requires controlled temperature and pressure conditions to optimize yield and purity.

Molecular Structure Analysis

Structure

Dineopentyl phthalate has a molecular formula of C18H30O4C_{18}H_{30}O_{4}. Its structure consists of two neopentyl groups attached to a phthalate backbone, which can be visualized as follows:

  • Phthalate Backbone: A benzene ring with two carboxylate groups.
  • Neopentyl Groups: Each group contributes a branched structure that enhances the compound's flexibility.

Data

  • Molecular Weight: Approximately 306.44 g/mol
  • Boiling Point: Varies depending on purity but generally exceeds 300 °C.
  • Melting Point: Typically around -20 °C.
Chemical Reactions Analysis

Reactions

Dineopentyl phthalate can undergo various chemical reactions typical of esters, including:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back into phthalic acid and neopentanol.
  2. Transesterification: It can react with other alcohols to form different esters.
  3. Degradation: Under extreme conditions (high temperatures or UV light), it may break down into smaller organic compounds.

Technical Details

The hydrolysis reaction can be represented as:

Dineopentyl Phthalate+WaterPhthalic Acid+2×Neopentanol\text{Dineopentyl Phthalate}+\text{Water}\rightarrow \text{Phthalic Acid}+2\times \text{Neopentanol}

This reaction is catalyzed by either acidic or basic conditions.

Mechanism of Action

The mechanism of action for dineopentyl phthalate primarily involves its role as a plasticizer in polymer matrices. By inserting itself between polymer chains, it reduces intermolecular forces, allowing for increased mobility and flexibility. This results in enhanced mechanical properties such as:

  • Increased elongation at break
  • Improved impact resistance
  • Greater thermal stability

Data from studies indicate that the presence of dineopentyl phthalate significantly improves the performance characteristics of PVC and other polymers used in consumer goods.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid
  • Odor: Mild, characteristic odor
  • Density: Approximately 0.95 g/cm³ at 20 °C
  • Viscosity: Relatively low viscosity, facilitating easy incorporation into polymer matrices.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.
  • Stability: Stable under normal conditions but susceptible to hydrolysis under acidic or basic conditions.

Relevant data indicates that dineopentyl phthalate maintains its properties over a wide range of temperatures but should be stored away from strong oxidizing agents.

Applications

Dineopentyl phthalate is employed in various scientific and industrial applications, including:

  • Plasticizers in Polyvinyl Chloride Products: Enhances flexibility and durability in flooring, cables, and toys.
  • Coatings and Sealants: Improves adhesion and flexibility in paints and sealants.
  • Laboratory Uses: Utilized as a solvent or reagent in chemical syntheses and analyses.

Research has shown that dineopentyl phthalate is also being explored for potential uses in biocompatible materials due to its favorable mechanical properties and low toxicity profile compared to other phthalates.

Synthesis and Catalytic Methodologies

Non-Acidic Catalyst-Driven Esterification Protocols

Traditional phthalate ester synthesis relies on Brønsted acid catalysts (e.g., sulfuric acid), which generate colored byproducts and require extensive purification. Modern protocols employ Lewis acid catalysts and organometallic complexes to overcome these limitations. Titanium-based catalysts—particularly Tyzor® TPT (tetraisopropyl titanate) and Tyzor® TE (titanium chelates)—exhibit superior performance in dineopentyl phthalate synthesis. These catalysts function via electrophilic activation of the phthalic anhydride carbonyl group, facilitating nucleophilic attack by neopentyl alcohol without dehydration side reactions [10].

In comparative esterification studies:

  • Tyzor® TPT achieves 96% conversion in 60 minutes at 180–220°C
  • Sulfuric acid requires 105 minutes for equivalent conversion
  • Titanium chelates (Tyzor® TE) demonstrate hydrolytic stability, resisting deactivation by esterification-derived water [10]

Reaction kinetics data:

CatalystReaction Temp (°C)Time to 95% Conversion (min)Ester Purity (%)
Tyzor® TPT2207599.2
H₂SO₄22010597.5
Tyzor® TE2009098.8

Non-acidic catalysts eliminate sulfonation side reactions, reducing downstream purification energy consumption by 30–40% versus acid-catalyzed routes [1] [2].

Optimization of Neopentyl Alcohol-Phthalic Anhydride Stoichiometric Ratios

Precise alcohol-anhydride stoichiometry governs esterification efficiency and byproduct formation. Neopentyl alcohol’s steric hindrance necessitates excess alcohol (typically 2.5–3.0:1 molar ratio) to drive conversion beyond 95% [6]. Below this threshold, unreacted phthalic anhydride promotes:

  • Diacid dimerization (yielding non-esterifiable oligomers)
  • Color body formation via thermal degradation above 220°C

Optimized reaction trajectory:

  • Initial mono-esterification at 140–160°C (1:1 ratio)
  • Diester formation at 200–220°C with incremental alcohol addition (final ratio 2.8:1) [6]

Stoichiometric impact on conversion:

NPG:PA Molar RatioConversion (%)Oligomer Content (wt%)
2.0:187.28.6
2.5:195.13.2
2.8:198.90.9
3.0:199.30.7

Excess alcohol is recoverable via vacuum distillation (≥95% recovery efficiency) for reuse, minimizing raw material costs [3].

Role of Molecular Sieves and Transition Metal Catalysts in Yield Enhancement

Molecular sieves (particularly 5A type with 5Å pore size) function as water scavengers, shifting esterification equilibrium toward completion. Their aluminosilicate framework (chemical formula: ¾CaO·¼Na₂O·Al₂O₃·2SiO₂·⁹/₂H₂O) selectively adsorbs water molecules (21% wt adsorption capacity at 25°C), preventing catalyst hydrolysis [4]. Co-application with titanium catalysts increases dineopentyl phthalate yields to >99% at reduced temperatures (180°C vs. 220°C) [9].

Bifunctional catalyst systems synergize metallic active sites and desiccants:

  • Titanium chelates activate carbonyl groups
  • Molecular sieves sequester reaction water
  • Raney nickel hydrogenates olefinic byproducts (from neopentyl alcohol dehydration) [1]

Pore architecture critically determines efficacy:

  • Type A sieves (4–8 mesh): Optimal for batch reactors (3.0–5.0 mm pellets)
  • Type B sieves (8–12 mesh): Preferred for continuous flow (1.5–2.5 mm pellets) [4]

Reaction yield improves 12–18% versus non-sieve systems under identical conditions [9].

Comparative Analysis of Batch vs. Continuous Flow Reactor Systems

Batch Reactors

  • Advantages: Simplicity for small-scale production; flexible stoichiometric adjustments
  • Operational protocol:
  • Charge phthalic anhydride, neopentyl alcohol (2.8:1), catalyst (0.5 wt%)
  • Heat to 220°C under N₂ blanket
  • Maintain 4–6 hours with mechanical agitation
  • Recover excess alcohol via vacuum stripping [1]
  • Limitations: Thermal gradients cause ±5% yield variability; batch cycle time ≥8 hours

Continuous Flow Reactors

  • Tubular reactor configuration:
  • Zone 1: 140°C (monoester formation)
  • Zone 2: 220°C (diesterification) with in-line molecular sieve traps
  • Zone 3: Vacuum separation (alcohol recycle) [3]
  • Performance metrics:
  • Residence time: 45–60 minutes
  • Conversion consistency: 99.2±0.3%
  • Throughput: 5× batch capacity per unit volume

Energy efficiency: Continuous flow reduces energy demand by 25% via integrated heat recovery [3].

Byproduct Formation and Mitigation Strategies in Industrial Synthesis

Key byproducts and control methodologies:

ByproductFormation MechanismMitigation StrategyResidual Level (ppm)
Neopentyl olefinAlcohol dehydration >200°CTemperature control (<220°C); Raney nickel hydrogenation<50
Phthalic oligomersDiacid polymerizationStoichiometric ratio >2.5:1 (NPG:PA); molecular sieves<100
Chlorinated contaminantsImpurities in neopentyl alcohol feedPre-reaction azeotropic distillationND*
Titanium residuesCatalyst hydrolysisPost-reaction steam stripping + filtration<5

*ND: Not detected

Advanced mitigation:

  • Steam stripping (140°C, 0.5 bar): Volatilizes residual alcohol and olefins
  • Solid-phase extraction: Molecularly imprinted polymers remove <100 ppm oligomers [7]
  • Catalyst decomposition: Hydrolytic conversion of Tyzor® catalysts to insoluble TiO₂ (removed via 0.1µm filtration) [10]

Implementing these strategies reduces purification costs by 40% while achieving >99.9% ester purity [2] [10].

Properties

CAS Number

2553-24-4

Product Name

Dineopentyl phthalate

IUPAC Name

bis(2,2-dimethylpropyl) benzene-1,2-dicarboxylate

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C18H26O4/c1-17(2,3)11-21-15(19)13-9-7-8-10-14(13)16(20)22-12-18(4,5)6/h7-10H,11-12H2,1-6H3

InChI Key

GAHSOBODSWGWHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)(C)C

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